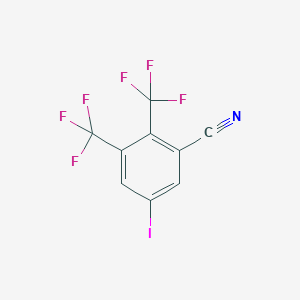
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile is a chemical compound characterized by the presence of trifluoromethyl groups and an iodine atom attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)-5-iodobenzonitrile typically involves the introduction of trifluoromethyl groups and an iodine atom onto a benzonitrile ring. One common method involves the reaction of a suitable benzonitrile precursor with trifluoromethylating agents and iodine sources under specific conditions. For instance, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide and copper powder in pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the benzonitrile ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Agents like sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-Bis(trifluoromethyl)-5-iodobenzonitrile involves its interaction with molecular targets through its trifluoromethyl groups and iodine atom. These functional groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and the derivatives being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(trifluoromethyl)indoles: These compounds share the trifluoromethyl groups but differ in the core structure, which is an indole instead of a benzonitrile.
Trifluoromethylpyridines: These compounds have a pyridine core and are used in similar applications, such as agrochemicals and pharmaceuticals.
Uniqueness
2,3-Bis(trifluoromethyl)-5-iodobenzonitrile is unique due to the combination of trifluoromethyl groups and an iodine atom on a benzonitrile core. This combination imparts distinct chemical properties, such as high reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H2F6IN |
|---|---|
Peso molecular |
365.01 g/mol |
Nombre IUPAC |
5-iodo-2,3-bis(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H2F6IN/c10-8(11,12)6-2-5(16)1-4(3-17)7(6)9(13,14)15/h1-2H |
Clave InChI |
TZWJBURUVSYFNL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C#N)C(F)(F)F)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















